3-(5-Bromothiophen-2-yl)benzaldehyde
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Overview
Description
3-(5-Bromothiophen-2-yl)benzaldehyde is an organic compound with the molecular formula C11H7BrOS and a molecular weight of 267.15 g/mol . It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a benzaldehyde moiety. This compound is used in various scientific experiments and has significant applications in the fields of chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)benzaldehyde typically involves the bromination of thiophene followed by a formylation reaction. One common method includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromothiophene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and formylation steps, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(5-Bromothiophen-2-yl)benzoic acid.
Reduction: 3-(5-Bromothiophen-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)benzaldehyde depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom and aldehyde group play crucial roles in its reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-(5-Chlorothiophen-2-yl)benzaldehyde: Similar structure but with a chlorine atom instead of bromine.
3-(5-Fluorothiophen-2-yl)benzaldehyde: Similar structure but with a fluorine atom instead of bromine.
3-(5-Iodothiophen-2-yl)benzaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-(5-Bromothiophen-2-yl)benzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions .
Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-11-5-4-10(14-11)9-3-1-2-8(6-9)7-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTABANFGDMLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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